(E)-16-Epi-normacusine B

Description

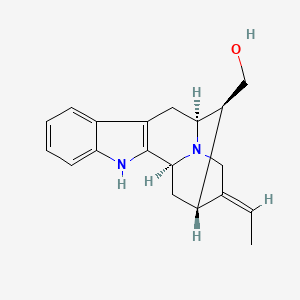

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H22N2O |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

[(1S,12S,13S,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol |

InChI |

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2-/t13-,15-,17-,18-/m0/s1 |

InChI Key |

VXTDUGOBAOLMED-MIOJWWSHSA-N |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |

Origin of Product |

United States |

Foundational & Exploratory

(E)-16-Epi-normacusine B IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-16-Epi-normacusine B is a member of the sarpagine (B1680780) family of indole (B1671886) alkaloids, a class of natural products known for their complex molecular architectures and diverse biological activities.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and a detailed account of its chemical synthesis. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Chemical Identity and Properties

This compound is systematically identified by its IUPAC name and CAS number, ensuring unambiguous reference in scientific literature and databases.

| Identifier | Value | Reference |

| IUPAC Name | [(1S,12S,13S,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraen-13-yl]methanol | N/A |

| Synonym | (16S,19E)-Sarpagan-17-ol | [3] |

| CAS Number | 126640-98-0 | [3] |

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂N₂O | [3][4] |

| Molecular Weight | 294.39 g/mol | [3][4] |

| Density | 1.3±0.1 g/cm³ | [3] |

| Boiling Point | 472.7±45.0 °C at 760 mmHg | [3] |

| Flash Point | 239.7±28.7 °C | [3] |

| Exact Mass | 294.173218 | [3] |

| LogP | 2.74 | [3] |

Experimental Protocols: Total Synthesis

The total synthesis of this compound has been accomplished through multi-step sequences, often as part of a broader effort to synthesize various sarpagine-related alkaloids.[1][5][6] A key strategy involves the construction of a common intermediate which can then be elaborated to the final product.[7] While specific, detailed, step-by-step protocols are proprietary to the research groups, the key transformations reported in the literature are outlined below.

A common approach to the sarpagine skeleton involves a gold(I)-catalyzed 6-exo-dig cyclization to construct a piperidine (B6355638) ring with an exocyclic (E)-ethylidene side chain.[7] Another critical step is the stereocontrolled formation of the indole-fused azabicyclo[3.3.1]nonane core.[8]

One reported synthetic route to (+)-(E)-16-epi-normacusine B involves the following key transformations[1][5]:

-

Chemospecific and Regiospecific Hydroboration/Oxidation: This reaction is performed on a precursor molecule at the C(16)-C(17) position to introduce the required hydroxyl group with the correct stereochemistry.

-

Treatment with DDQ/THF: The formation of a required cyclic ether can be achieved with complete control from the top face by treating the corresponding alcohol with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in tetrahydrofuran (B95107) (THF). This reaction has been reported to proceed in high yields (95-98%).[6]

It is important for researchers attempting this synthesis to consult the primary literature for detailed experimental conditions, including reagent quantities, reaction times, temperatures, and purification methods.[1][5][6][7]

Biological Activity

The sarpagine family of alkaloids, to which this compound belongs, is known to exhibit a range of biological activities, including hypotensive effects.[2][9] Some members of this family have also been investigated for their anticancer, antimalarial, and anti-inflammatory properties.[10][11] However, specific quantitative biological activity data, such as IC₅₀ values, for this compound are not extensively reported in the public domain. Further research is required to fully elucidate the pharmacological profile of this specific compound.

Signaling Pathways and Experimental Workflows

Detailed signaling pathways specifically involving this compound have not yet been elucidated in the available scientific literature. However, to provide a relevant visualization for researchers, a generalized biosynthetic pathway for sarpagine alkaloids is presented below. This pathway illustrates the formation of the core sarpagine skeleton from which this compound is derived.

The following diagram illustrates a generalized workflow for the total synthesis of sarpagine alkaloids, highlighting the key strategic stages.

References

- 1. Enantiospecific total synthesis of (-)-(E)16-epiaffinisine, (+)-(E)16-epinormacusine B, and (+)-dehydro-16-epiaffinisine as well as the stereocontrolled total synthesis of alkaloid G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sarpagine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 16-Epinormacusine B | CAS#:126640-98-0 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Stereospecific, enantiospecific total synthesis of the sarpagine indole alkaloids (E)16-epiaffinisine, (E)16-epinormacusine B, and dehydro-16-epiaffinisine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric Total Synthesis of Sarpagine-Related Indole Alkaloids Hydroxygardnerine, Hydroxygardnutine, Gardnerine, this compound, and Koumine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Normacusine B - Wikipedia [en.wikipedia.org]

- 10. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Sarpagine-Related Indole (B1671886) Alkaloids

Introduction

Sarpagine-related indole alkaloids are a class of monoterpenoid indole alkaloids (MIAs) characterized by the sarpagan-type skeleton. These compounds, isolated from various plant species of the Apocynaceae family, exhibit a wide range of pharmacological activities, including anti-arrhythmic, hypotensive, and anti-cancer properties. Ajmaline, a prominent member of this family, has been used clinically to treat cardiac arrhythmias. The complex structure of these alkaloids has spurred significant research into their biosynthesis, aiming to elucidate the enzymatic steps and regulatory mechanisms for potential metabolic engineering and synthetic biology applications. This guide provides a comprehensive overview of the core biosynthetic pathway leading to sarpagine (B1680780) and its derivatives, with a focus on quantitative data, experimental protocols, and visual pathway representations.

Core Biosynthetic Pathway

The biosynthesis of sarpagine-related alkaloids originates from the convergence of the shikimate pathway, which provides tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which yields secologanin (B1681713). Tryptamine and secologanin are condensed by strictosidine (B192452) synthase (STR) to form strictosidine, the universal precursor for all MIAs. The pathway then proceeds through a series of complex enzymatic reactions, including deglycosylation, rearrangements, and redox modifications, to generate the sarpagan skeleton.

Key Enzymatic Steps

-

Strictosidine Formation: The pathway initiates with the condensation of tryptamine and secologanin, catalyzed by Strictosidine Synthase (STR) .

-

Deglycosylation: Strictosidine β-D-glucosidase (SGD) removes the glucose moiety from strictosidine, leading to an unstable aglycone that rearranges to form dehydrogeissoschizine.

-

Polyneuridine (B1254981) Aldehyde Esterase (PNAE): This enzyme is crucial for the branch leading to the sarpagan skeleton. PNAE hydrolyzes the methyl ester of polyneuridine aldehyde to its corresponding carboxylic acid.

-

Vomilenine (B1248388) Synthase (VS): A P450 monooxygenase, VS, catalyzes the conversion of 16-epi-vellosimine to vomilenine.

-

Vomilenine Reductase (VR): This NADPH-dependent reductase converts vomilenine to 1,2-dihydrovomilenine (B1246003).

-

1,2-Dihydrovomilenine Reductase (DHVR): Another NADPH-dependent reductase that further reduces 1,2-dihydrovomilenine to perakine (B201161).

-

Perakine Reductase (PR): This enzyme reduces the aldehyde group of perakine to an alcohol, forming raucaffrinoline.

-

Raucaffrinoline-O-acetyltransferase (ROAT): Acetylation of raucaffrinoline by ROAT yields vellosimine (B128456).

-

Vellosimine Synthase (VS): A P450 monooxygenase that hydroxylates vellosimine.

-

Sarpagine Synthase (SS): The final step involves the cyclization of the hydroxylated vellosimine intermediate to form sarpagine.

Quantitative Data

Quantitative analysis of the enzymes involved in sarpagine biosynthesis provides insights into the efficiency and regulation of the pathway. The following table summarizes key kinetic parameters for Strictosidine Synthase, a pivotal enzyme in this pathway.

| Enzyme | Source Organism | Substrate | K_m (mM) | V_max (µkat/kg) | Reference |

| Strictosidine Synthase | Catharanthus roseus | Tryptamine | 2.3 | N/A | [1] |

| Secologanin | 3.4 | N/A | [1] | ||

| Strictosidine Synthase | Rauwolfia serpentina | Tryptamine | 0.45 | 1.2 | |

| Secologanin | 0.82 | 1.2 |

N/A: Not available in the cited literature.

Experimental Protocols

Enzyme Assay for Strictosidine Synthase (STR)

This protocol is adapted from methodologies used for the characterization of STR from Catharanthus roseus.

a. Enzyme Extraction and Purification:

-

Harvest fresh plant material (e.g., leaves or cell suspension cultures) and freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder and homogenize in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Subject the supernatant to ammonium (B1175870) sulfate (B86663) precipitation (typically between 40-70% saturation).

-

Resuspend the protein pellet in a minimal volume of extraction buffer and desalt using a gel filtration column (e.g., Sephadex G-25).

-

Further purify the enzyme using chromatography techniques such as ion exchange (e.g., DEAE-cellulose) and size exclusion.

b. Activity Assay:

-

The standard assay mixture (100 µL) contains 100 mM Tris-HCl (pH 7.0), 1 mM tryptamine, 4 mM secologanin, and a suitable amount of purified enzyme.

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Terminate the reaction by adding 20 µL of 1 M HCl.

-

Analyze the product, strictosidine, by High-Performance Liquid Chromatography (HPLC) with UV detection at 225 nm or by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantify the product by comparing the peak area to a standard curve of authentic strictosidine.

Heterologous Expression and Characterization of Pathway Genes

This protocol describes a general workflow for expressing and characterizing sarpagine biosynthesis genes in a heterologous host like Nicotiana benthamiana or yeast (Saccharomyces cerevisiae).

a. Gene Cloning and Vector Construction:

-

Isolate total RNA from the source plant material.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the target gene (e.g., PNAE, VS, VR) by PCR using gene-specific primers.

-

Clone the PCR product into a suitable expression vector (e.g., a yeast expression vector with a strong promoter like GAL1, or a plant transient expression vector like pEAQ-HT).

-

Verify the sequence of the cloned gene.

b. Heterologous Expression:

-

Yeast: Transform the expression construct into a suitable yeast strain (e.g., BY4741). Grow the transformed cells in a selective medium and induce gene expression according to the promoter used (e.g., by adding galactose for the GAL1 promoter).

-

N. benthamiana: Introduce the expression vector into Agrobacterium tumefaciens. Infiltrate the Agrobacterium culture into the leaves of N. benthamiana plants.

c. In Vivo and In Vitro Assays:

-

For in vivo assays, feed the precursor substrate (e.g., polyneuridine aldehyde for PNAE) to the yeast culture or infiltrate it into the N. benthamiana leaves.

-

After a suitable incubation period, harvest the cells or leaf tissue and extract the metabolites.

-

For in vitro assays, extract the heterologously expressed protein and perform enzyme assays as described in Protocol 1, using the appropriate substrate.

-

Analyze the reaction products by LC-MS to confirm the function of the expressed enzyme.

Visualizations

Biosynthetic Pathway of Sarpagine

Caption: The core biosynthetic pathway leading to the formation of sarpagine.

Experimental Workflow for Gene Characterization

Caption: A typical workflow for the heterologous expression and functional characterization of biosynthetic genes.

Conclusion

The elucidation of the sarpagine biosynthesis pathway is an active area of research, with new enzymes and regulatory mechanisms continually being discovered. The information and protocols presented in this guide provide a foundation for researchers to further investigate this complex pathway. A deeper understanding of sarpagine biosynthesis will not only advance our knowledge of plant specialized metabolism but also pave the way for the biotechnological production of these valuable pharmaceutical compounds. Future work will likely focus on the characterization of the remaining unknown enzymes, the regulatory networks controlling the pathway, and the engineering of microbial hosts for high-level production of sarpagine and its derivatives.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of (E)-16-Epi-normacusine B

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-16-Epi-normacusine B is a sarpagine-related indole (B1671886) alkaloid that has garnered interest within the scientific community. This document provides detailed methodologies for its total synthesis, drawing from established, peer-reviewed strategies. The protocols outlined herein are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development, offering step-by-step procedures for the key transformations involved in constructing this complex natural product. The synthesis is notable for its stereocontrolled approach, employing key reactions such as an oxy-anion Cope rearrangement and a gold(I)-catalyzed 6-exo-dig cyclization to establish the core architecture and stereochemistry of the target molecule.

Introduction

The sarpagine (B1680780) family of indole alkaloids, to which this compound belongs, exhibits a range of interesting biological activities. The intricate molecular architecture of these compounds presents a significant challenge for synthetic chemists. This document details two prominent and effective strategies for the total synthesis of (+)-(E)-16-Epi-normacusine B, developed by the research groups of Cook and Takayama. These approaches offer efficient and stereoselective routes to the natural product, providing a valuable resource for its further study and the development of related compounds.

Synthetic Strategies and Key Reactions

Two primary synthetic routes are detailed below, each employing unique key reactions to achieve the target molecule.

1. The Cook Synthesis: A Strategy Featuring an Oxy-Anion Cope Rearrangement

This enantiospecific synthesis commences from D-(+)-tryptophan. A pivotal step in this pathway is the use of an oxy-anion Cope rearrangement, which proceeds with high diastereoselectivity to set the key asymmetric centers at C(15), C(16), and C(20). Another crucial transformation is the chemospecific and regiospecific hydroboration/oxidation of a C(16)-C(17) double bond.

2. The Takayama Synthesis: A Divergent Approach Using Gold(I)-Catalyzed Cyclization

This asymmetric synthesis employs a divergent strategy, allowing for the synthesis of several sarpagine-related indole alkaloids, including (+)-(E)-16-Epi-normacusine B, from a common intermediate. A key feature of this route is a gold(I)-catalyzed 6-exo-dig cyclization, which constructs a piperidine (B6355638) ring with an exocyclic (E)-ethylidene side chain.

Experimental Protocols

The following are detailed experimental protocols for key steps in the total synthesis of (+)-(E)-16-Epi-normacusine B.

Protocol 1: Key Steps from the Cook Synthesis

a) Diastereoselective Oxy-Anion Cope Rearrangement

This reaction establishes the crucial stereochemistry at C(15), C(16), and C(20). The reported diastereoselectivity for this key transformation is greater than 43:1.

-

Reaction: Conversion of the precursor alcohol to its corresponding potassium salt followed by rearrangement.

-

Reagents and Conditions:

-

Precursor alcohol dissolved in anhydrous THF.

-

Potassium hydride (KH), 3.0 equivalents.

-

Reaction stirred at room temperature for 1 hour.

-

The reaction is then quenched by the addition of saturated aqueous NH4Cl.

-

-

Work-up and Purification:

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel.

-

b) Hydroboration/Oxidation of the C(16)-C(17) Alkene

This step introduces a hydroxyl group with specific regiochemistry.

-

Reaction: Hydroboration of the alkene followed by oxidative work-up.

-

Reagents and Conditions:

-

Alkene substrate dissolved in anhydrous THF.

-

9-Borabicyclo[3.3.1]nonane (9-BBN), 1.5 equivalents, 0.5 M solution in THF.

-

The reaction is stirred at room temperature for 4 hours.

-

The reaction is cooled to 0 °C, and a solution of 3 M aqueous NaOH and 30% aqueous H2O2 is added.

-

The mixture is stirred at room temperature for 2 hours.

-

-

Work-up and Purification:

-

The reaction is quenched with saturated aqueous Na2S2O3.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.

-

The residue is purified by flash column chromatography.

-

Protocol 2: Key Step from the Takayama Synthesis

a) Gold(I)-Catalyzed 6-exo-dig Cyclization

This reaction forms a key piperidine intermediate with an exocyclic (E)-ethylidene side chain.

-

Reaction: Intramolecular cyclization of an alkynyl amine.

-

Reagents and Conditions:

-

Alkynyl amine substrate dissolved in anhydrous dichloromethane.

-

[AuCl(PPh3)], 0.05 equivalents.

-

AgOTf, 0.05 equivalents.

-

The reaction is stirred at room temperature under an argon atmosphere until completion as monitored by TLC.

-

-

Work-up and Purification:

-

The reaction mixture is filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

-

Data Presentation

Table 1: Summary of Yields for Key Synthetic Steps

| Synthetic Route | Key Reaction Step | Product | Yield (%) | Reference |

| Cook Synthesis | Oxy-Anion Cope Rearrangement | Rearranged Aldehyde | Not explicitly stated in abstract | |

| Hydroboration/Oxidation | C(17)-Hydroxy Intermediate | Not explicitly stated in abstract | ||

| DDQ Cyclization to form ether | dehydro-16-epiaffinisine | 98 | ||

| DDQ Cyclization to form ether | dehydro-16-epinormacusine B | 95 | ||

| Takayama Synthesis | Gold(I)-Catalyzed Cyclization | Piperidine Intermediate | Not explicitly stated in abstract | |

| Final step to this compound | (+)-(E)-16-Epi-normacusine B | Not explicitly stated in abstract |

Note: Detailed step-by-step yields are typically found in the full experimental sections of the cited literature, which were not fully accessible in the provided search results.

Visualizations

Diagrams of Synthetic Pathways

Caption: Synthetic pathway for (+

Stereoselective Synthesis of the Sarpagine Alkaloid Skeleton: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the sarpagine (B1680780) alkaloid skeleton, a core structural motif found in a wide range of biologically active natural products. The methodologies presented herein are based on recently developed and stereocontrolled strategies, offering efficient access to this complex molecular architecture.

Application Notes

The sarpagine alkaloids are a prominent family of monoterpene indole (B1671886) alkaloids characterized by a rigid pentacyclic framework, including a signature azabicyclo[3.3.1]nonane core.[1] Members of this family exhibit a diverse array of biological activities, making them attractive targets for synthetic and medicinal chemistry. The stereoselective construction of the sarpagine skeleton, with its multiple contiguous stereocenters, represents a significant synthetic challenge. This document outlines three key modern strategies that have proven effective in addressing this challenge:

-

Asymmetric Pictet-Spengler Reaction followed by Dieckmann Cyclization: This well-established and highly effective strategy, pioneered by the Cook group, utilizes a chiral tryptophan derivative to induce asymmetry in a Pictet-Spengler reaction, followed by a Dieckmann cyclization to construct the core tetracyclic intermediate. This approach allows for the synthesis of either enantiomer of the sarpagine skeleton by starting with either D- or L-tryptophan.[2][3] A subsequent oxyanion-Cope rearrangement can be employed to introduce further complexity with high diastereoselectivity.[4]

-

Bischler-Napieralski / Homo-Mannich Sequence: This more recent, protecting-group-free approach offers a concise and efficient route to the sarpagine core.[5] Starting from L-tryptophan esters, a Bischler-Napieralski reaction generates an iminium ion intermediate which then undergoes a diastereoselective homo-Mannich reaction with a cyclopropanol (B106826) derivative. This sequence rapidly assembles the key tetracyclic framework in a redox-economical manner.

-

Photocatalytic Nitrogen-Centered Radical Cascade: This modern strategy utilizes visible-light photoredox catalysis to initiate a nitrogen-centered radical cascade. This cascade reaction enables the construction of a key tetrahydrocarbolinone intermediate, which is then elaborated to the sarpagine skeleton through a series of transformations, including a titanium-mediated intramolecular amide-alkene coupling.[6]

These strategies provide researchers with a versatile toolkit for accessing the sarpagine alkaloid skeleton and its analogues, facilitating further investigation into their therapeutic potential.

Key Synthetic Strategies at a Glance

| Strategy | Key Reactions | Starting Material | Key Advantages |

| Asymmetric Pictet-Spengler | Asymmetric Pictet-Spengler, Dieckmann Cyclization, Oxyanion-Cope Rearrangement | D- or L-Tryptophan | High enantioselectivity (>98% ee), scalable, well-established, access to both enantiomers.[7] |

| Bischler-Napieralski/homo-Mannich | Bischler-Napieralski Cyclization, Homo-Mannich Reaction | L-Tryptophan Esters | Protecting-group-free, redox-economic, concise (4 steps to core).[5] |

| Photocatalytic Radical Cascade | Photocatalytic N-centered Radical Cascade, Ti-mediated Coupling, Reductive Heck Coupling | Tryptamine (B22526) derivative | Utilizes modern photocatalysis, unique bond disconnections.[6] |

Experimental Protocols

Asymmetric Pictet-Spengler / Dieckmann Cyclization Protocol

This protocol describes the synthesis of a key tetracyclic ketone intermediate, a versatile precursor for various sarpagine alkaloids, as reported in the total synthesis of (+)-ajmaline.[4]

Protocol: Synthesis of Tetracyclic Ketone Intermediate

Step 1: Asymmetric Pictet-Spengler Reaction

-

To a solution of D-tryptophan methyl ester (1.0 equiv) in CH₂Cl₂ (0.1 M) at 0 °C, add the desired aldehyde (1.1 equiv).

-

Add trifluoroacetic acid (1.2 equiv) dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is typically used in the next step without further purification.

Step 2: Dieckmann Cyclization

-

Dissolve the crude product from Step 1 in anhydrous toluene (B28343) (0.05 M).

-

Add potassium tert-butoxide (3.0 equiv) portionwise at room temperature under an argon atmosphere.

-

Heat the mixture to 80 °C and stir for 2-3 hours.

-

Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the tetracyclic ketone.

| Step | Product | Yield | Diastereomeric Ratio |

| 1 & 2 | Tetracyclic Ketone | 75-85% (over 2 steps) | >95:5 |

Note: Yields and diastereomeric ratios are representative and may vary depending on the specific substrates and reaction conditions.

Bischler-Napieralski / Homo-Mannich Protocol

This protocol outlines the four-step synthesis of the sarpagine core as described by Zhang and coworkers.[5]

Protocol: Four-Step Synthesis of the Sarpagine Core

Step 1: N-formylation of L-tryptophan ester

-

To a solution of L-tryptophan methyl ester (1.0 equiv) in formic acid (5.0 equiv) and acetic anhydride (B1165640) (2.0 equiv) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The mixture is then concentrated under reduced pressure to give the crude N-formyl tryptophan methyl ester.

Step 2: Kulinkovich Reaction

-

To a solution of the crude N-formyl tryptophan methyl ester in anhydrous THF (0.2 M) is added Ti(Oi-Pr)₄ (0.1 equiv) at room temperature.

-

Ethylmagnesium bromide (3.0 M in Et₂O, 2.2 equiv) is added dropwise at room temperature, and the mixture is stirred for 1 hour.

-

The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude cyclopropanol is used directly in the next step.

Step 3: Bischler-Napieralski Reaction

-

The crude cyclopropanol is dissolved in anhydrous CH₂Cl₂ (0.1 M).

-

POCl₃ (2.0 equiv) is added dropwise at 0 °C.

-

The reaction is stirred at 0 °C for 30 minutes. The resulting iminium ion solution is used immediately.

Step 4: Homo-Mannich Reaction

-

In a separate flask, Sc(OTf)₃ (0.1 equiv) is added to anhydrous 1,2-dichloroethane (B1671644) (0.05 M).

-

The freshly prepared iminium ion solution from Step 3 is added dropwise at room temperature.

-

The reaction is stirred for 12 hours.

-

The reaction is quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂.

-

The combined organic layers are dried, concentrated, and purified by flash chromatography to yield the tetracyclic sarpagine core.

| Step | Product | Overall Yield (over 4 steps) |

| 1-4 | Tetracyclic Sarpagine Core | 45-55% |

Photocatalytic Nitrogen-Centered Radical Cascade Protocol

This protocol is for the synthesis of a key tetrahydrocarbolinone intermediate en route to (-)-normacusine B.[6]

Protocol: Synthesis of Tetrahydrocarbolinone Intermediate

-

To an oven-dried vial equipped with a magnetic stir bar, add the N-arylsulfonyl-N-allyl tryptamine derivative (1.0 equiv), the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

-

Evacuate and backfill the vial with argon (3x).

-

Add degassed solvent (e.g., acetonitrile, 0.05 M).

-

Stir the reaction mixture under irradiation with blue LEDs (450 nm) at room temperature for 24-48 hours.

-

Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the tetrahydrocarbolinone product.

| Step | Product | Yield |

| 1-7 | Tetrahydrocarbolinone | 70-80% |

Visualizations

Caption: Asymmetric Pictet-Spengler/Dieckmann Cyclization Workflow.

Caption: Bischler-Napieralski/Homo-Mannich Reaction Sequence.

Caption: Photocatalytic Synthesis of the Sarpagine Skeleton.

References

- 1. researchgate.net [researchgate.net]

- 2. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. communities.springernature.com [communities.springernature.com]

- 6. Enantiospecific Total Synthesis of the Important Biogenetic Intermediates Along the Ajmaline Pathway, (+)-Polyneuridine and (+)-Polyneuridine Aldehyde, as well as 16-Epi-Vellosimine and Macusine A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiospecific total synthesis of the sarpagine related indole alkaloids talpinine and talcarpine as well as the improved total synthesis of alstonerine and anhydromacrosalhine-methine via the asymmetric Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Asymmetric Synthesis of (+)-(E)-16-epi-normacusine B

Introduction

(+)-(E)-16-epi-normacusine B is a member of the sarpagine (B1680780) family of indole (B1671886) alkaloids, which are known for their complex, cage-like structures and significant pharmacological activities.[1] The intricate architecture of these molecules, characterized by a bridged azabicyclo[3.3.1]nonane moiety fused to an indole core, presents a considerable challenge for synthetic chemists.[1][2][3][4][5] This document outlines a detailed protocol for the asymmetric synthesis of (+)-(E)-16-epi-normacusine B, based on a divergent synthetic strategy. This approach utilizes a common intermediate to access several related sarpagine alkaloids, demonstrating the efficiency of the described methodology.[6][7] The key features of this synthesis include a gold(I)-catalyzed 6-exo-dig cyclization to construct a piperidine (B6355638) ring with an exocyclic (E)-ethylidene side chain.[6][7][8]

Target Audience

This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are interested in the synthesis of complex natural products.

Overall Synthetic Strategy

The asymmetric total synthesis of (+)-(E)-16-epi-normacusine B is achieved through a divergent route commencing from a common chiral intermediate. This intermediate, a piperidine derivative with a specific stereochemistry and an exocyclic ethylidene side chain, is the cornerstone of the synthesis, allowing for the selective construction of various sarpagine-related alkaloids.[6][7]

The key strategic elements of this synthesis are:

-

Gold(I)-Catalyzed Cyclization: A pivotal step involves a gold(I)-catalyzed 6-exo-dig cyclization to stereoselectively form the core piperidine structure with the desired exocyclic (E)-ethylidene group.[6][7][8]

-

Divergent Approach: The common intermediate is elaborated through a series of reactions to introduce the remaining structural features of (+)-(E)-16-epi-normacusine B. This strategy is efficient as it allows for the synthesis of multiple related alkaloids from a single advanced intermediate.[6][7]

Below is a diagram illustrating the logical workflow of the synthesis.

Caption: Logical workflow for the asymmetric synthesis of (+)-(E)-16-epi-normacusine B.

Experimental Protocols

The following protocols are based on the synthetic strategy reported for the synthesis of sarpagine-related alkaloids, including (+)-(E)-16-epi-normacusine B.[6][7]

Protocol 1: Gold(I)-Catalyzed 6-exo-dig Cyclization to form the Common Intermediate

This protocol describes the key gold(I)-catalyzed cyclization to construct the central piperidine ring with the exocyclic (E)-ethylidene side chain.

-

Materials:

-

Acyclic amino-alkyne precursor

-

Gold(I) catalyst (e.g., AuCl(PPh₃)/AgOTf)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a solution of the acyclic amino-alkyne precursor in anhydrous dichloromethane (B109758) under an inert atmosphere, add the gold(I) catalyst.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired common chiral intermediate.

-

Protocol 2: Elaboration of the Common Intermediate to (+)-(E)-16-epi-normacusine B

This protocol outlines the subsequent steps to convert the common intermediate into the final target molecule. This typically involves indole formation and further cyclizations. A key transformation in related syntheses is the Pictet-Spengler reaction.[8]

-

Materials:

-

Common chiral intermediate

-

Tryptamine (B22526) or a derivative

-

Acid catalyst (e.g., trifluoroacetic acid)

-

Appropriate solvents

-

-

Procedure:

-

Condense the common chiral intermediate with tryptamine in the presence of an acid catalyst.

-

The resulting intermediate undergoes further intramolecular cyclization to form the characteristic polycyclic core of the sarpagine alkaloids. Specific conditions for this step may vary and require optimization.

-

Subsequent functional group manipulations, such as reductions or oxidations, might be necessary to arrive at the final structure of (+)-(E)-16-epi-normacusine B. A chemospecific and regiospecific hydroboration/oxidation at the C(16)-C(17) position has been noted as a key step in a related synthesis.[9][10]

-

Purify the final product by chromatography (e.g., HPLC) to obtain pure (+)-(E)-16-epi-normacusine B.

-

Data Presentation

The following table summarizes the key transformations and reported yields for the synthesis of related sarpagine alkaloids. Note that specific yields for each step in the synthesis of (+)-(E)-16-epi-normacusine B were not detailed in the provided search results, so representative data from similar syntheses are presented.

| Step | Reaction Type | Key Reagents | Product | Reported Yield (%) | Reference |

| 1 | Gold(I)-Catalyzed Cyclization | Au(I) catalyst | Common Chiral Intermediate | Not Specified | [6] |

| 2 | Pictet-Spengler Reaction/Cyclization | Tryptamine, Acid | Polycyclic Intermediate | Not Specified | |

| 3 | Hydroboration/Oxidation | BH₃, H₂O₂/NaOH | Hydroxylated Intermediate | Not Specified | [9] |

| 4 | Final Cyclization/Deprotection | Varies | (+)-(E)-16-epi-normacusine B | Not Specified |

Signaling Pathways and Logical Relationships

The following diagram illustrates the divergent synthetic pathway from the common intermediate to (+)-(E)-16-epi-normacusine B and other related sarpagine alkaloids.

Caption: Divergent synthesis of sarpagine alkaloids from a common intermediate.

References

- 1. orglab.sogang.ac.kr [orglab.sogang.ac.kr]

- 2. Total Synthesis of Sarpagine Alkaloid (-)-Normacusine B [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Asymmetric Total Synthesis of Sarpagine-Related Indole Alkaloids Hydroxygardnerine, Hydroxygardnutine, Gardnerine, (E)-16-epi-Normacusine B, and Koumine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Collection - Asymmetric Total Synthesis of Sarpagine-Related Indole Alkaloids Hydroxygardnerine, Hydroxygardnutine, Gardnerine, (E)â16-epi-Normacusine B, and Koumine - Organic Letters - Figshare [figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. Enantiospecific total synthesis of (-)-(E)16-epiaffinisine, (+)-(E)16-epinormacusine B, and (+)-dehydro-16-epiaffinisine as well as the stereocontrolled total synthesis of alkaloid G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Purification of (E)-16-Epi-normacusine B

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-16-Epi-normacusine B is a tertiary indole (B1671886) alkaloid belonging to the sarpagine (B1680780) family of natural products. Sarpagine alkaloids are known for their diverse and interesting biological activities. Notably, normacusine B has been identified as a hypotensive agent, exhibiting effects on vascular smooth muscle. These properties make this compound a compound of interest for further investigation in drug discovery and development, particularly in the area of cardiovascular research.

The purification of this compound, whether from natural sources or following total synthesis, is a critical step to ensure the quality and reliability of subsequent biological and pharmacological studies. This document provides detailed application notes and protocols for the purification of this compound, primarily focusing on methods employed after its chemical synthesis.

Purification Strategy Overview

The primary method for the purification of this compound from a crude reaction mixture is flash column chromatography on silica (B1680970) gel. This technique is well-suited for separating the target alkaloid from reaction byproducts and unreacted starting materials. The choice of solvent system is crucial for achieving optimal separation.

A typical workflow for the purification process is outlined below:

Caption: General workflow for the purification of this compound post-synthesis.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol is adapted from the purification procedures reported in the total synthesis of (+)-(E)-16-epinormacusine B.

Materials and Equipment:

-

Crude this compound (from synthesis)

-

Silica gel (230-400 mesh)

-

Solvents: Ethyl acetate (B1210297) (EtOAc), Hexane (analytical grade)

-

Flash chromatography system (glass column, pump, fraction collector)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

-

Glassware: flasks, beakers, graduated cylinders

-

Pasteur pipettes

Procedure:

-

Sample Preparation:

-

Concentrate the crude reaction mixture containing this compound under reduced pressure using a rotary evaporator to obtain a residue.

-

Dissolve the residue in a minimal amount of dichloromethane (B109758) or the flash chromatography eluent for loading onto the column. Alternatively, for less soluble residues, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

-

-

Column Packing:

-

Select an appropriately sized flash chromatography column based on the amount of crude material.

-

Prepare a slurry of silica gel in the initial chromatography solvent (e.g., 100% hexane).

-

Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Equilibrate the packed column by passing several column volumes of the initial eluent through it.

-

-

Chromatographic Separation:

-

Carefully load the prepared sample onto the top of the silica gel bed.

-

Begin the elution with the chosen solvent system. A common and effective solvent system is a gradient of ethyl acetate in hexane.[1]

-

Recommended Solvent System: Start with a low polarity mixture, such as 1:9 ethyl acetate:hexane , and gradually increase the polarity if necessary.[1]

-

Maintain a constant flow rate appropriate for the column size.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate using a fraction collector or manually in test tubes.

-

Monitor the separation by spotting fractions onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., the elution solvent or a slightly more polar mixture).

-

Visualize the spots under a UV lamp (254 nm). This compound, being an indole alkaloid, should be UV active.

-

Identify and pool the fractions containing the pure desired product.

-

-

Isolation of Purified Product:

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

-

Further dry the compound under high vacuum to remove any residual solvent.

-

Data Presentation

While specific quantitative data for the purification of this compound is not extensively published in a tabular format, the following table provides a template for researchers to document their purification results. The expected yield and purity will depend on the success of the preceding synthetic steps.

| Purification Step | Starting Material (mg) | Product (mg) | Yield (%) | Purity (by HPLC/NMR) |

| Flash Column Chromatography | Enter Value | Enter Value | Enter Value | Enter Value |

Biological Activity and Potential Signaling Pathway

Normacusine B has been shown to possess hypotensive and spasmolytic effects.[2] Studies have indicated that it acts as a competitive antagonist of phenylephrine-induced contractions and a non-competitive antagonist of serotonin-induced contractions in isolated rat aortic rings.[2] This suggests an interaction with α1-adrenergic and serotonergic (5-HT) receptors.

The hypotensive effect is likely mediated through the blockade of α1-adrenergic receptors on vascular smooth muscle cells, leading to vasodilation. The antagonism of serotonin (B10506) receptors may also contribute to this effect.

Caption: Postulated mechanism of the hypotensive action of this compound.

References

- 1. Enantiospecific Total Synthesis of the Important Biogenetic Intermediates Along the Ajmaline Pathway, (+)-Polyneuridine and (+)-Polyneuridine Aldehyde, as well as 16-Epi-Vellosimine and Macusine A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypotensive and spasmolytic effects of normacusine B from Strychnos atlantica root - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the Quantification of (E)-16-Epi-normacusine B

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(E)-16-Epi-normacusine B is a sarpagine-type indole (B1671886) alkaloid, a class of natural products known for their diverse and significant biological activities. As research into the therapeutic potential of minor alkaloids from genera such as Strychnos expands, robust and reliable analytical methods for their quantification are essential for pharmacokinetic studies, quality control of natural product extracts, and drug development. This document provides detailed protocols for the quantification of this compound in plant matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Due to the limited availability of specific analytical protocols for this compound, the methodologies presented herein are adapted from established methods for the analysis of structurally related Strychnos alkaloids, such as strychnine (B123637) and brucine.

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction from Plant Material

This protocol outlines the extraction of this compound from a dried plant matrix (e.g., leaves, stem bark).

Materials:

-

Dried and powdered plant material

-

Methanol (B129727) (HPLC grade)

-

Ammonium (B1175870) hydroxide (B78521) solution (25%)

-

Chloroform (B151607) (HPLC grade)

-

Sulfuric acid (2% aqueous solution)

-

Sodium hydroxide solution (10% aqueous solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Weigh 1 g of powdered plant material into a conical flask.

-

Moisten the powder with 2 mL of 25% ammonium hydroxide solution to basify the alkaloids.

-

Add 50 mL of chloroform and perform extraction using an ultrasonic bath for 30 minutes at 40°C.

-

Filter the chloroform extract and repeat the extraction process on the plant residue two more times.

-

Combine the chloroform extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Dissolve the dried extract in 20 mL of 2% sulfuric acid to protonate the alkaloids and transfer them to the aqueous phase.

-

Wash the acidic solution with 20 mL of chloroform to remove non-alkaloidal compounds; discard the chloroform layer.

-

Adjust the pH of the aqueous phase to approximately 10 with 10% sodium hydroxide solution to deprotonate the alkaloids.

-

Perform a liquid-liquid extraction of the basified aqueous solution with 20 mL of chloroform, repeated three times.

-

Combine the chloroform fractions, dry over anhydrous sodium sulfate, and evaporate to dryness.

-

Reconstitute the final dried extract in 1 mL of methanol for analysis.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC or LC-MS/MS system.

HPLC-UV Quantification Method

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-20 min: 10% to 70% B

-

20-25 min: 70% to 10% B

-

25-30 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Standard Curve: Prepare a standard curve of this compound in methanol over a concentration range of 1-100 µg/mL.

LC-MS/MS Quantification Method

This method offers higher sensitivity and selectivity, making it suitable for complex matrices or low concentrations.

Instrumentation and Conditions:

-

LC System: A UHPLC or HPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile with 0.1% Formic acid.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10-10.1 min: 95% to 5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Parameters (Hypothetical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound (MW: 294.39): Precursor ion [M+H]⁺: m/z 295.2. Product ions would need to be determined by infusion of a pure standard, but hypothetical transitions could be m/z 295.2 > 130.1 (common indole fragment) and m/z 295.2 > 277.2 (loss of water).

-

Internal Standard (IS): A structurally similar alkaloid not present in the sample (e.g., yohimbine) should be used.

-

Data Presentation

The following tables summarize hypothetical validation data for the proposed analytical methods.

Table 1: HPLC-UV Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Table 2: LC-MS/MS Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 92 - 108% |

| Matrix Effect | < 15% |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Example signaling pathway for a related Strychnos alkaloid.

Application Notes and Protocols for (E)-16-Epi-normacusine B as a Chemical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-16-Epi-normacusine B is a sarpagine-related indole (B1671886) alkaloid with the chemical formula C₁₉H₂₂N₂O and a molecular weight of 294.39 g/mol .[1] Its complex structure, characteristic of the broader class of indole alkaloids, suggests potential biological activity, making it a valuable compound for research and drug discovery. The total synthesis of this compound has been achieved, enabling its availability for use as a chemical standard.[2][3]

This document provides detailed application notes and protocols for the use of this compound as a chemical standard in various research settings. Given that specific biological and analytical data for this compound is still emerging, this guide also presents generalized protocols based on established methods for related indole and sarpagine (B1680780) alkaloids.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in the table below. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific information.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂N₂O | [1] |

| Molecular Weight | 294.39 g/mol | [1] |

| Appearance | White to off-white solid | Assumed based on related compounds |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents | Assumed based on related compounds |

| Storage | Store at -20°C for long-term stability | General recommendation for alkaloids |

Application Notes

Use as a Reference Standard in Analytical Chemistry

This compound can be utilized as a primary reference standard for the qualitative and quantitative analysis of related alkaloids in various matrices, including plant extracts, biological fluids, and synthetic reaction mixtures. Its high purity makes it suitable for:

-

Method Development and Validation: Establishing and validating new chromatographic methods (HPLC, UPLC, LC-MS) for the separation and quantification of sarpagine-type alkaloids.

-

Quality Control: Ensuring the identity and purity of research compounds and natural product extracts.

-

Metabolic Studies: Identifying and quantifying metabolites of structurally related compounds in in vitro and in vivo systems.

Investigating Potential Biological Activities

While specific biological data for this compound is limited, the broader class of sarpagine and indole alkaloids is known for a range of pharmacological activities. Therefore, this compound is a candidate for screening in various biological assays.

-

Antiproliferative and Cytotoxic Activity: Many indole alkaloids exhibit anticancer properties. This compound could be screened against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects.

-

Anti-inflammatory Activity: Some sarpagine alkaloids have been reported to possess anti-inflammatory properties, potentially through the inhibition of signaling pathways such as NF-κB.

-

Neurological Activity: The structural similarity to other neuroactive indole alkaloids suggests potential activity on neurotransmitter receptors or ion channels.

Potential Signaling Pathway Modulation

Based on the activities of related indole alkaloids, this compound may modulate key cellular signaling pathways implicated in disease.

-

NF-κB Signaling Pathway: This pathway is a critical regulator of inflammation and cell survival. Inhibition of this pathway is a key mechanism for several anti-inflammatory and anticancer drugs. A hypothetical workflow for investigating the effect of this compound on this pathway is presented below.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

-

MAPK Signaling Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Many anticancer agents target components of the MAPK pathway.

Caption: Potential modulation of the MAPK/ERK signaling pathway.

Experimental Protocols

General Workflow for Use as a New Chemical Standard

The following diagram outlines the essential steps for incorporating a new chemical standard like this compound into laboratory use.

Caption: Workflow for implementing a new chemical standard.

Protocol for Quantitative Analysis by HPLC-UV

This protocol is a general guideline. The specific parameters should be optimized for the instrument and application.

Objective: To quantify this compound in a sample matrix.

Materials:

-

This compound chemical standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Standard Stock Solution Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask to obtain a stock solution of 500 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Prepare the sample by dissolving a known quantity in the mobile phase or a suitable solvent. The final concentration should fall within the range of the calibration curve.

-

HPLC Analysis:

-

Inject the calibration standards and samples onto the HPLC system.

-

Analyze the data by plotting a calibration curve of peak area versus concentration.

-

Determine the concentration of this compound in the samples from the calibration curve.

-

Example HPLC Parameters (to be optimized):

| Parameter | Example Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 220 nm and 280 nm (or as determined by UV scan) |

Protocol for Quantitative Analysis by LC-MS/MS

This protocol provides a framework for developing a sensitive and selective LC-MS/MS method.

Objective: To perform highly sensitive quantification of this compound, particularly in complex biological matrices.

Materials:

-

This compound chemical standard

-

An appropriate internal standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

-

LC-MS grade solvents (acetonitrile, methanol, water)

-

LC-MS grade formic acid or ammonium formate

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Tuning and Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion and optimize fragmentation to select suitable product ions for Multiple Reaction Monitoring (MRM).

-

Standard and Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and a fixed amount of the IS into a blank matrix.

-

LC-MS/MS Analysis:

-

Inject the prepared samples and standards.

-

Acquire data in MRM mode.

-

Quantify the analyte by calculating the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

-

Example LC-MS/MS Parameters (to be optimized):

| Parameter | Example Value |

| LC Column | UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | To be determined experimentally (e.g., for m/z 295.2 -> [product ion 1], [product ion 2]) |

| Collision Energy | To be determined experimentally |

Data Presentation

The following tables are examples of how quantitative data for this compound could be presented.

Table 1: Example HPLC-UV Method Validation Summary

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | > 0.999 | ≥ 0.995 |

| Range | 1 - 100 µg/mL | Dependent on application |

| Limit of Detection (LOD) | 0.3 µg/mL | Reportable |

| Limit of Quantification (LOQ) | 1.0 µg/mL | Reportable |

| Precision (%RSD) | < 2% | ≤ 2% |

| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |

Table 2: Example Cytotoxicity Data (IC₅₀ values)

| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |

| MCF-7 (Breast Cancer) | To be determined | 0.1 |

| A549 (Lung Cancer) | To be determined | 0.2 |

| HCT116 (Colon Cancer) | To be determined | 0.15 |

Disclaimer: The experimental protocols and data presented are illustrative and based on general methodologies for similar compounds. Researchers must independently develop and validate all methods for their specific applications and instrumentation. The potential biological activities are hypothetical and require experimental verification. Always consult the Safety Data Sheet (SDS) before handling this or any chemical compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enantiospecific total synthesis of (-)-(E)16-epiaffinisine, (+)-(E)16-epinormacusine B, and (+)-dehydro-16-epiaffinisine as well as the stereocontrolled total synthesis of alkaloid G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereospecific, enantiospecific total synthesis of the sarpagine indole alkaloids (E)16-epiaffinisine, (E)16-epinormacusine B, and dehydro-16-epiaffinisine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Involving (E)-16-Epi-normacusine B

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-16-Epi-normacusine B is a member of the sarpagine-type indole (B1671886) alkaloid family, a class of natural products known for a wide range of biological activities. While direct experimental data on the cell-based effects of this compound is limited, the known bioactivities of its parent compound, normacusine B, and other related sarpagine (B1680780) alkaloids provide a strong rationale for investigating its potential pharmacological effects. Normacusine B has demonstrated hypotensive and spasmolytic properties, acting as an antagonist at adrenergic and serotonergic receptors.[1] Furthermore, various sarpagine alkaloids have exhibited promising anticancer, anti-inflammatory (via NF-κB inhibition), antileishmanial, antiarrhythmic, and antimalarial activities.[2]

These application notes provide detailed protocols for a series of cell-based assays to characterize the biological activity of this compound, based on the known effects of its structural analogs. The proposed assays will investigate its cytotoxic potential against cancer cell lines, its effects on vascular smooth muscle cell contractility, and its potential to modulate the NF-κB signaling pathway.

Data Presentation

The following table summarizes the reported in vitro growth inhibitory activity of macroline-sarpagine bisindole alkaloids, providing a reference for expected potency of related compounds like this compound in cytotoxicity screens.

| Compound Class | Cell Lines | IC50 Values (µM) | Reference |

| Macroline-sarpagine bisindole alkaloids | KB, vincristine-resistant KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, and A549 | 0.02 - 9.0 | [2] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay

This protocol is designed to determine the cytotoxic effects of this compound on various human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Workflow for Cell Viability Assay

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-16-Epi-normacusine B

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of (E)-16-Epi-normacusine B. The information is compiled to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the critical stages in the synthesis of this compound that affect the overall yield?

A1: The synthesis involves several critical transformations where yield can be compromised. Key stages include the stereocontrolled generation of asymmetric centers, the chemospecific and regiospecific hydroboration/oxidation, and the final cyclization to form the ether linkage. Careful optimization of each of these steps is crucial for a high overall yield.

Q2: I am observing poor stereoselectivity at C(16). How can I improve this?

A2: Achieving the correct sarpagine (B1680780) stereochemistry at C(16) is a known challenge. The oxy-anion Cope rearrangement, followed by protonation of the resulting enolate under kinetically controlled conditions, is a highly effective method for establishing the key asymmetric centers at C(15), C(16), and C(20) with high stereocontrol[1][2][3]. Ensure that the protonation is carried out at a low temperature to favor the kinetic product.

Q3: The hydroboration/oxidation of the C(16)-C(17) double bond is producing a mixture of products. What are the likely causes and solutions?

A3: This step is crucial for introducing the hydroxyl group required for the subsequent cyclization. A lack of regioselectivity can lead to the formation of undesired alcohol isomers.

-

Potential Cause: The choice of borane (B79455) reagent and reaction conditions can significantly influence the regioselectivity.

-

Troubleshooting:

-

Reagent Choice: Employ a sterically hindered borane reagent to enhance selectivity for the less hindered position of the double bond.

-

Temperature Control: Maintain strict temperature control during the hydroboration and subsequent oxidation steps.

-

Solvent: Ensure the use of an appropriate anhydrous solvent to prevent side reactions.

-

Q4: The final DDQ-mediated cyclization to form the cyclic ether is resulting in a low yield. What can I do to optimize this step?

A4: The formation of the cyclic ether via treatment of the corresponding alcohol with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is generally a high-yielding reaction[1][4]. If you are experiencing low yields, consider the following:

-

Potential Cause: Impurities in the starting alcohol, degradation of the DDQ reagent, or suboptimal reaction conditions.

-

Troubleshooting:

-

Purity of Starting Material: Ensure the alcohol precursor is of high purity.

-

DDQ Quality: Use freshly opened or properly stored DDQ.

-

Solvent System: The reaction is reported to proceed in excellent yields using THF or aqueous THF as the solvent[1][4]. Ensure the solvent is dry if using anhydrous conditions.

-

Reaction Time and Temperature: Monitor the reaction progress by TLC to determine the optimal reaction time and avoid decomposition.

-

Quantitative Data Summary

The following table summarizes key quantitative outcomes reported in the synthesis of this compound and related compounds.

| Step | Reagents/Conditions | Product(s) | Yield/Selectivity | Reference |

| Oxy-anion Cope Rearrangement | Kinetic protonation of the enolate | Generation of asymmetric centers at C(15), C(16), and C(20) | >43:1 | [1][2][3] |

| Cyclic Ether Formation | Alcohol precursor with DDQ/THF | dehydro-16-epiaffinisine (B1253594) | 98% | [4] |

| Cyclic Ether Formation | Alcohol precursor with DDQ/THF | dehydro-16-epinormacusine B | 95% | [4] |

| Formation of Prochiral Carbon Center | Na-methylvellosimine with a Tollens reaction | Key intermediate with a quaternary carbon at C-16 | 95% | [2] |

Key Experimental Protocols

1. Stereocontrolled Generation of Asymmetric Centers via Oxy-anion Cope Rearrangement

This protocol is a critical step for establishing the desired stereochemistry.

-

Generate the requisite enolate from the precursor under anhydrous conditions using a suitable base at low temperature.

-

Allow the oxy-anion Cope rearrangement to proceed.

-

Quench the reaction with a proton source under kinetically controlled conditions (e.g., low temperature) to ensure the formation of the desired stereoisomer.

-

Purify the product using column chromatography.

2. Hydroboration/Oxidation of the C(16)-C(17) Alkene

This procedure introduces the hydroxyl group necessary for the subsequent cyclization.

-

Dissolve the alkene substrate in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C.

-

Add the borane reagent (e.g., BH3-THF complex) dropwise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture back to 0°C and slowly add the oxidation reagents (e.g., aqueous NaOH followed by H2O2).

-

Stir the mixture until the oxidation is complete.

-

Perform an aqueous workup and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the resulting alcohol by chromatography.

3. DDQ-Mediated Oxidative Cyclization for Ether Formation

This is a high-yielding step for the formation of the cyclic ether.

-

Dissolve the alcohol precursor in THF or aqueous THF.

-

Add a solution of DDQ in the same solvent to the alcohol solution.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product, dry the organic layer, and purify by column chromatography to obtain the cyclic ether.

Visualizations

Caption: Overall synthetic workflow for this compound.

Caption: Troubleshooting flowchart for low yield issues.

References

- 1. Enantiospecific total synthesis of (-)-(E)16-epiaffinisine, (+)-(E)16-epinormacusine B, and (+)-dehydro-16-epiaffinisine as well as the stereocontrolled total synthesis of alkaloid G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stereospecific, enantiospecific total synthesis of the sarpagine indole alkaloids (E)16-epiaffinisine, (E)16-epinormacusine B, and dehydro-16-epiaffinisine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of Sarpagine Alkaloids

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sarpagine (B1680780) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategic challenges in the total synthesis of sarpagine alkaloids?

A1: The synthesis of the rigid, polycyclic core of sarpagine alkaloids presents several key challenges. These include the stereocontrolled construction of the indole-fused azabicyclo[3.3.1]nonane framework and, in many cases, a rigid azabicyclo[2.2.2]octane system.[1] Key strategic hurdles often revolve around the application and potential side reactions of cornerstone reactions such as the Pictet-Spengler, Dieckmann, and intramolecular Mannich reactions. Furthermore, late-stage functionalization and the introduction or modification of substituents on the complex scaffold can be problematic.[2]

Q2: What are the primary concerns regarding stereochemistry during sarpagine alkaloid synthesis?

A2: A primary stereochemical challenge is controlling the configuration at the C-16 position, especially when it bears a functional group like an aldehyde. This center is prone to epimerization to a more thermodynamically stable, but synthetically undesired, configuration under basic or even some acidic conditions.[3] Additionally, for C-19 substituted sarpagine alkaloids, achieving the correct stereochemistry of the substituent (e.g., a methyl group) is a significant challenge that requires careful selection of synthetic strategy and reagents.[4]

Q3: What are the common protecting groups for the indole (B1671886) nitrogen in sarpagine synthesis, and what are the potential issues with their use?

A3: Common protecting groups for the indole nitrogen include Boc, Cbz, SEM, and tosyl (Ts).[5] The choice of protecting group is critical and must be compatible with the planned reaction sequence. Potential issues include:

-

Incomplete protection or deprotection: Leading to a mixture of protected, deprotected, and starting materials.

-

Side reactions during deprotection: For example, the tert-butyl cation generated during Boc deprotection can cause unwanted alkylation of electron-rich aromatic rings.[5]

-

Protecting group stability: The chosen group must withstand all intermediate reaction conditions. A robust protecting group like tosyl may require harsh conditions for removal, which can be incompatible with the complex functionality of late-stage intermediates.[5]

Q4: What are the major challenges in the purification of sarpagine alkaloids and their intermediates?

A4: The purification of sarpagine alkaloids and their synthetic intermediates can be challenging due to their complex structures and the potential for the formation of closely related diastereomers as side products. These diastereomers often have very similar polarities, making their separation by standard column chromatography difficult. Furthermore, the basic nature of the nitrogen atoms in the alkaloid core can lead to tailing on silica (B1680970) gel. Purification may require specialized techniques such as reversed-phase HPLC or the use of specific chromatographic conditions to achieve baseline separation.

Troubleshooting Guides

Problem 1: Epimerization at C-16

Symptom: You obtain a mixture of diastereomers, or the undesired diastereomer, where the stereochemistry at C-16 has inverted. This is often observed when C-16 carries an aldehyde group.

Possible Cause: The C-16 proton is acidic and can be removed by base, leading to epimerization to the more thermodynamically stable epimer.[3] This can occur during reactions run under basic conditions or during workup.

Troubleshooting Steps:

-

Avoid Basic Conditions: If possible, modify the synthetic route to avoid strongly basic conditions after the C-16 stereocenter is set.

-

Use Milder Bases: If a base is necessary, consider using a milder, non-nucleophilic base and carefully control the reaction temperature and time.

-

Acidic Workup: A carefully controlled acidic workup may help to minimize epimerization during extraction.

-

Isomerization as a Strategy: In some cases, if the undesired epimer is formed, it may be possible to intentionally epimerize it to the desired isomer using specific conditions. One study noted that an undesired aldehyde could be converted to the desired isomer in almost quantitative yield with DBU or NaOMe.[3]

Problem 2: Low Yield or Side Products in the Dieckmann Condensation

Symptom: The intramolecular Dieckmann condensation to form the cyclic β-keto ester proceeds with low yield, or you observe significant amounts of starting material or dimeric byproducts.

Possible Causes:

-

Reverse Claisen Reaction: The Dieckmann condensation is a reversible reaction. If the product is not stabilized, the reverse reaction can occur.[6]

-

Intermolecular Condensation: If the reaction is not performed under high dilution, intermolecular Claisen condensation can lead to dimerization, especially when forming larger rings.[7]

-

Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the reaction outcome.

Troubleshooting Steps:

-

Choice of Base: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to favor the forward reaction.

-

High Dilution: Perform the reaction under high dilution conditions to minimize intermolecular side reactions.

-

Solvent Selection: Anhydrous, aprotic solvents like THF or toluene (B28343) are generally preferred.

-

Drive the Equilibrium: The final deprotonation of the β-keto ester product is often the driving force of the reaction. Ensure at least a stoichiometric amount of base is used.

Problem 3: Difficulties with the Intramolecular Mannich Reaction

Symptom: The intramolecular Mannich reaction to form a key C-N bond and construct a new ring fails or proceeds with very low yield.

Possible Cause: The intramolecular Mannich reaction requires the simultaneous presence of both an electrophilic iminium ion and a nucleophilic enol or enolate. The formation of one of these species may be disfavored under the reaction conditions.[8]

Troubleshooting Steps:

-

Pre-formation of Intermediates: Consider a stepwise approach where the iminium ion or the enol/enolate is generated first, followed by the cyclization step.

-

Catalyst and pH Control: The reaction is often acid-catalyzed to promote iminium ion formation. Careful optimization of the acid catalyst and pH is crucial.

-

Lewis Acid Catalysis: In some cases, a Lewis acid can be used to activate the imine for the intramolecular cyclization.[1]

Problem 4: Inefficient N-Dealkylation

Symptom: Attempts to remove an N-alkyl protecting group (e.g., N-methyl or N-benzyl) result in a low yield of the desired secondary amine, or significant side product formation.

Possible Causes:

-

Steric Hindrance: The nitrogen atom in the polycyclic sarpagine core can be sterically hindered, making it difficult for reagents to access it.[2]

-

Reagent Incompatibility: The chosen dealkylation reagent may react with other functional groups in the molecule.

-

Harsh Reaction Conditions: Some dealkylation methods require harsh conditions that can lead to decomposition of the complex alkaloid.

Troubleshooting Steps:

-